

YSK12-C4 Lipid for mRNA Vaccine Development: A Technical Guide

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Compound of Interest

Compound Name: YSK 12C4

Cat. No.: B12385140

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Introduction

The advancement of messenger RNA (mRNA) vaccines has been significantly propelled by the development of effective delivery systems, with lipid nanoparticles (LNPs) being the most successful platform to date. The core of these LNPs is the ionizable lipid, a component critical for encapsulating the negatively charged mRNA, facilitating endosomal escape, and ensuring efficient delivery into the cytoplasm of target cells. This technical guide provides an in-depth overview of the YSK12-C4 lipid, a fusogenic cationic lipid, and its potential application in the development of mRNA vaccines. While much of the existing research on YSK12-C4 has focused on its use for small interfering RNA (siRNA) delivery, this guide will extrapolate from these findings and integrate general principles of LNP-mRNA technology to provide a comprehensive resource for researchers.

Physicochemical Properties and Performance Data

Quantitative data on the performance of YSK12-C4 in the context of mRNA delivery is limited in publicly available literature. However, by compiling data from siRNA studies and comparing it with well-characterized ionizable lipids used in approved mRNA vaccines, we can create a comparative framework.

Property	YSK12-C4	SM-102	ALC-0315	DLin-MC3-DMA
Lipid Type	Fusogenic Cationic Lipid	Ionizable Amino Lipid	Ionizable Amino Lipid	Ionizable Amino Lipid
Primary Application in Literature	siRNA delivery to immune cells	mRNA vaccine (Moderna)	mRNA vaccine (Pfizer-BioNTech)	siRNA therapeutic (Onpattro)
Known Cytotoxicity	Significant cytotoxicity observed in NK-92 cells[1]	Lower cytotoxicity reported in comparison to other lipids	Lower cytotoxicity reported	Dose-dependent cytotoxicity
Cell Viability (NK-92 cells)	Decreased at higher concentrations[1]	Data not available for direct comparison	Data not available for direct comparison	Data not available for direct comparison
Gene Silencing Efficiency (siRNA)	~60% in NK-92 cells[1]	Not applicable	Not applicable	High in hepatocytes
Hemolytic Activity	Present, reduced with formulation modification[1]	Not a primary concern in published data	Not a primary concern in published data	Not a primary concern in published data

Experimental Protocols

While a specific, validated protocol for formulating YSK12-C4 with mRNA for vaccine development is not readily available in the literature, a standard protocol can be adapted from established microfluidic mixing techniques used for other ionizable lipids.

Proposed Protocol for YSK12-C4 LNP-mRNA Formulation

1. Materials:

- YSK12-C4 lipid
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- mRNA encoding the antigen of interest
- Ethanol (200 proof, molecular biology grade)
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr)

2. Procedure:

- Preparation of Lipid Stock Solution (Organic Phase):
 - Dissolve YSK12-C4, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
 - The total lipid concentration in the ethanol phase should be between 10-25 mg/mL.
 - Vortex thoroughly to ensure complete dissolution.
- Preparation of mRNA Solution (Aqueous Phase):
 - Dilute the mRNA transcript in citrate buffer (pH 4.0) to a final concentration of 0.05-0.2 mg/mL.
 - Ensure the mRNA solution is at room temperature before use.
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.

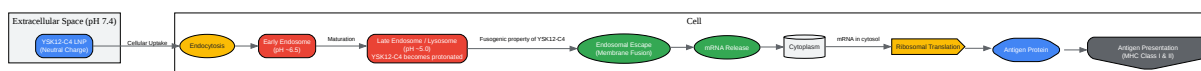
- Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
- Set the flow rate ratio of the aqueous phase to the organic phase at 3:1.
- Initiate the mixing process to form the LNPs. The rapid mixing of the two phases leads to a change in polarity, causing the lipids to self-assemble and encapsulate the mRNA.
- Purification and Buffer Exchange:
 - Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 18 hours to remove ethanol and non-encapsulated mRNA. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
 - Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
- Sterilization and Storage:
 - Sterilize the final LNP formulation by passing it through a 0.22 μm filter.
 - Store the LNP-mRNA vaccine formulation at 2-8°C for short-term use or at -80°C for long-term storage.

3. Characterization:

- Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
- Zeta Potential: Determine the surface charge of the LNPs.
- Encapsulation Efficiency: Quantify the percentage of mRNA encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay).
- In vitro Transfection: Assess the protein expression from the delivered mRNA in a relevant cell line (e.g., HEK293T or dendritic cells).
- In vivo Studies: Evaluate the immunogenicity and efficacy of the vaccine in an appropriate animal model.

Visualizations

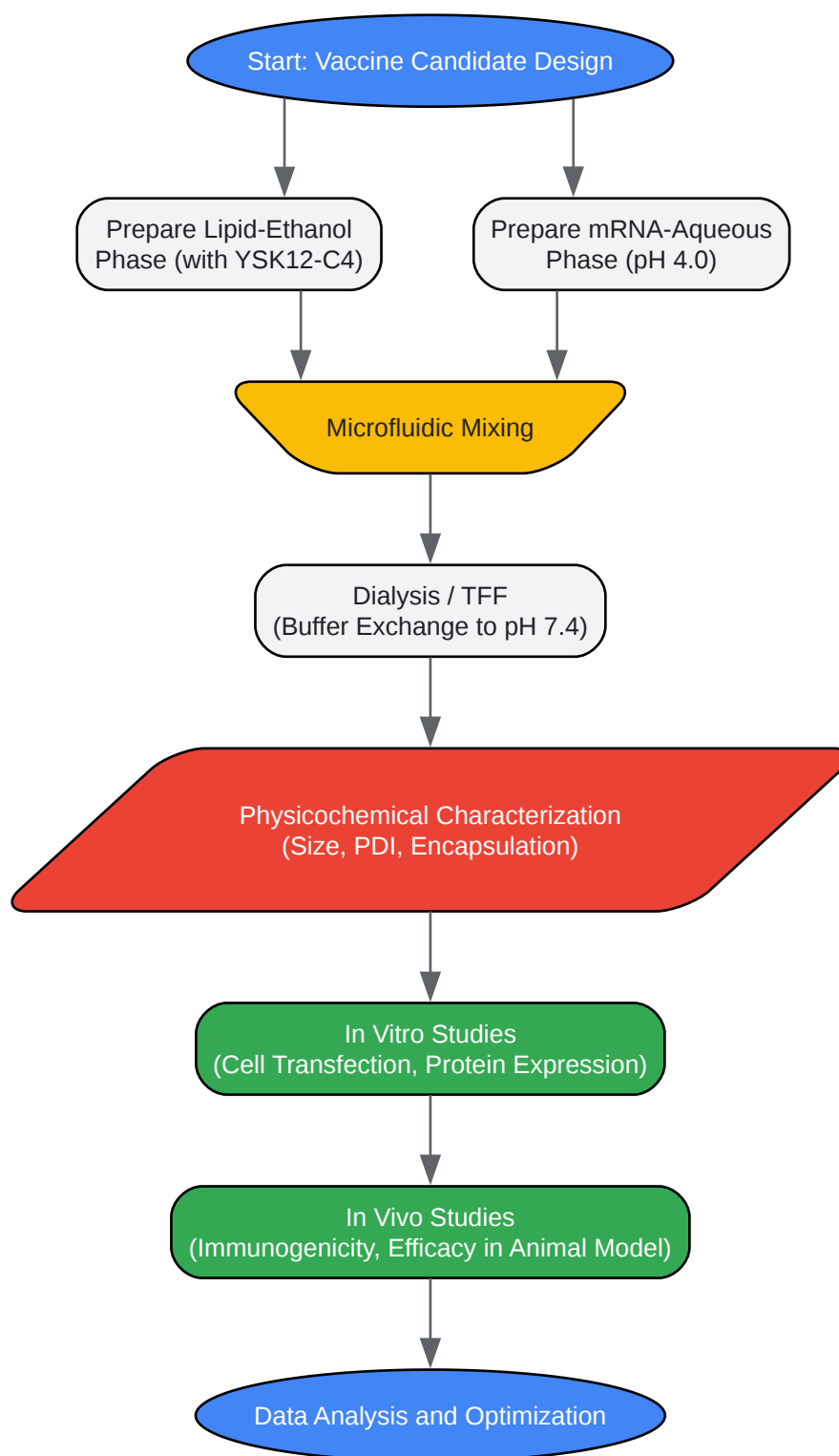
Signaling and Delivery Pathway



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Caption: General mechanism of YSK12-C4 LNP-mediated mRNA delivery and antigen presentation.

Experimental Workflow



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References

- 1. Reducing the Cytotoxicity of Lipid Nanoparticles Associated with a Fusogenic Cationic Lipid in a Natural Killer Cell Line by Introducing a Polycation-Based siRNA Core - PubMed [pubmed.ncbi.nlm.nih.gov]
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